Methyl 1-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylate
Overview
Description
Methyl 1-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylate is a synthetic compound that belongs to the class of fentanyl analogues . These compounds are known for their potent analgesic properties and are often used in medical settings for pain management . The compound’s structure includes a piperidine ring, a pyrrolidine ring, and a fluorophenyl group, which contribute to its unique chemical and pharmacological properties .
Preparation Methods
The synthesis of Methyl 1-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylate typically involves multiple steps, including the formation of the pyrrolidine and piperidine rings . One common method involves the use of N-Phenethyl-4-piperidone (NPP) as a precursor . The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity .
Chemical Reactions Analysis
Methyl 1-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include modified versions of the original compound with different functional groups .
Scientific Research Applications
This compound has several scientific research applications, particularly in the fields of chemistry, biology, and medicine . In chemistry, it is used as a reference standard for analytical methods and as a starting material for the synthesis of other fentanyl analogues . In biology, it is studied for its interactions with opioid receptors and its effects on cellular signaling pathways . In medicine, it is investigated for its potential use as a pain management drug and for its pharmacokinetic and pharmacodynamic properties . Additionally, it has applications in the development of new analgesics and in forensic toxicology for the detection of fentanyl analogues in biological samples .
Mechanism of Action
The mechanism of action of Methyl 1-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylate involves its binding to opioid receptors in the central nervous system . This binding leads to the activation of G-protein coupled receptors, which in turn inhibit the release of neurotransmitters like substance P and glutamate . The result is a reduction in pain perception and an increase in pain tolerance . The compound’s molecular targets include the mu-opioid receptor, which is primarily responsible for its analgesic effects .
Comparison with Similar Compounds
Methyl 1-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylate is similar to other fentanyl analogues, such as 4-methylfentanyl, 4’-methylfentanyl, and 4"-methylfentanyl . These compounds share a similar core structure but differ in the substituents attached to the piperidine and phenyl rings . The uniqueness of this compound lies in its specific fluorophenyl group, which can influence its pharmacokinetic properties and receptor binding affinity . This makes it a valuable compound for studying structure-activity relationships and for developing new analgesics with improved efficacy and safety profiles .
Properties
IUPAC Name |
methyl 1-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O4/c1-24-17(23)11-6-8-19(9-7-11)14-10-15(21)20(16(14)22)13-4-2-12(18)3-5-13/h2-5,11,14H,6-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPKRLZFLHMFNDP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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